An In-depth Technical Guide to 3-Bromo-5-morpholinobenzonitrile: Physicochemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-Bromo-5-morpholinobenzonitrile: Physicochemical Properties, Synthesis, and Potential Applications
A Predictive Approach Based on Analogous Compounds
Introduction
3-Bromo-5-morpholinobenzonitrile is a halogenated aromatic nitrile containing a morpholine moiety. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The bromine atom provides a handle for various cross-coupling reactions, the nitrile group can be transformed into other functionalities, and the morpholine ring is a well-established pharmacophore known to improve the physicochemical properties and biological activity of drug candidates.[1] This guide will provide a detailed exploration of the predicted characteristics of this compound, drawing on data from closely related analogues to offer a scientifically grounded perspective.
Predicted Physicochemical Properties
The physical properties of 3-Bromo-5-morpholinobenzonitrile can be estimated by examining the properties of its structural analogues. A comparison of these analogues allows for a reasoned prediction of the expected properties of the target compound.
| Property | 3-Bromo-5-chlorobenzonitrile | 3-Bromo-5-fluorobenzonitrile | 3-Bromo-5-hydroxybenzonitrile | 3-Bromo-5-iodobenzonitrile | 3-Bromo-5-morpholinobenzonitrile (Predicted) |
| Molecular Formula | C₇H₃BrClN | C₇H₃BrFN | C₇H₄BrNO | C₇H₃BrIN | C₁₁H₁₁BrN₂O |
| Molecular Weight ( g/mol ) | 216.46 | 200.01 | 198.02 | 307.91 | 267.12 |
| Appearance | White to Almost white powder to crystal | Solid | Not specified | Not specified | Off-white to pale yellow solid |
| Melting Point (°C) | 70.7-71.1[2] | Not specified | Not specified | Not specified | 100 - 120 |
| Boiling Point (°C) | 144 / 12mmHg | Not specified | Not specified | 295.7 ± 30.0 at 760 mmHg[3] | > 300 |
| Solubility | Soluble in Methanol | Not specified | Not specified | Not specified | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) |
Rationale for Predictions:
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Molecular Weight: Calculated based on the chemical formula.
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Appearance: Predicted to be a solid at room temperature, consistent with its analogues. The color is an educated guess based on common organic compounds of this type.
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Melting Point: The introduction of the larger, more flexible morpholine group compared to a halogen or hydroxyl group is expected to increase the melting point relative to some of the smaller analogues due to increased molecular weight and potential for intermolecular interactions.
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Boiling Point: A significantly higher boiling point is predicted due to the substantial increase in molecular weight and polarity imparted by the morpholine ring.
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Solubility: The presence of the polar morpholine and nitrile groups is expected to confer solubility in polar organic solvents.
Proposed Synthesis of 3-Bromo-5-morpholinobenzonitrile
A plausible and efficient route for the synthesis of 3-Bromo-5-morpholinobenzonitrile is through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction class is ideal for introducing amine nucleophiles onto activated aromatic rings.[4] The nitrile group in the starting material acts as an electron-withdrawing group, activating the aromatic ring towards nucleophilic attack.
Proposed Starting Material: 3,5-Dibromobenzonitrile
Reaction Scheme:
Figure 1: Proposed synthesis of 3-Bromo-5-morpholinobenzonitrile.
Detailed Experimental Protocol (Proposed):
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromobenzonitrile (1.0 eq.), morpholine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
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Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product.
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Purification: Collect the precipitate by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Choice of Base: A non-nucleophilic base like potassium carbonate or triethylamine is chosen to neutralize the hydrobromic acid formed during the reaction without competing with the morpholine nucleophile.
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Choice of Solvent: Polar aprotic solvents like DMSO or DMF are excellent for SₙAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.
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Reaction Temperature: Heating is necessary to overcome the activation energy of the reaction and to ensure a reasonable reaction rate. The specific temperature would need to be optimized.
Predicted Spectroscopic Data
The structural elucidation of the synthesized 3-Bromo-5-morpholinobenzonitrile would rely on a combination of spectroscopic techniques. The following are predictions for the expected spectral data based on the analysis of related compounds.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the morpholine ring.
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Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (typically δ 7.0-8.0 ppm). These protons on the 3,5-disubstituted benzene ring will likely appear as multiplets or singlets, depending on the coupling constants.
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Morpholine Protons: Two triplets are expected for the morpholine protons. The protons adjacent to the oxygen atom (O-CH₂) will appear at a downfield chemical shift (around δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen atom (N-CH₂) (around δ 3.2-3.4 ppm).
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.
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Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine (C-Br) will be in the lower end of this range, while the carbon attached to the morpholine nitrogen (C-N) will be at a higher chemical shift. The carbon of the nitrile group (C≡N) will appear as a weak signal around δ 118-120 ppm. The ipso-carbon attached to the nitrile group will be in the lower part of the aromatic region.
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Morpholine Carbons: Two signals are expected for the morpholine carbons. The carbons adjacent to the oxygen (C-O) will be at a higher chemical shift (around δ 66-68 ppm) than the carbons adjacent to the nitrogen (C-N) (around δ 47-49 ppm).[5]
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹.
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C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically below 700 cm⁻¹.
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C-N Stretch (Aromatic): An absorption band around 1200-1350 cm⁻¹.
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C-O-C Stretch (Ether): A strong absorption band in the region of 1070-1150 cm⁻¹.
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Aromatic C-H Bending: Characteristic bands in the fingerprint region (690-900 cm⁻¹) indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (266 and 268 for the bromine isotopes). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in two molecular ion peaks of similar intensity, separated by 2 m/z units.
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Fragmentation: Common fragmentation pathways may include the loss of the morpholine ring or parts of it, and cleavage of the bromine atom.
Potential Applications in Drug Discovery and Medicinal Chemistry
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] The combination of the morpholine ring with the reactive handles of the bromo and nitrile groups makes 3-Bromo-5-morpholinobenzonitrile a promising starting point for the synthesis of novel bioactive molecules.
Potential Therapeutic Targets:
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Kinase Inhibitors: Many kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/mTOR pathway, feature a morpholine ring.[6] This pathway is frequently dysregulated in cancer, making it a key target for drug development. The morpholine group can form crucial hydrogen bonds with the hinge region of the kinase domain. The 3-bromo-5-morpholinobenzonitrile scaffold could be elaborated to generate potent and selective PI3K/mTOR inhibitors.
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Anticancer Agents: The antiproliferative activity of various morpholino-substituted heterocyclic compounds has been demonstrated against several cancer cell lines.[7] The 3-bromo-5-morpholinobenzonitrile core could be used to develop novel anticancer agents by further functionalization.
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Other CNS and Metabolic Disorders: The morpholine nucleus is also found in drugs targeting a range of other conditions, including central nervous system (CNS) disorders and metabolic diseases. The versatility of the 3-bromo-5-morpholinobenzonitrile scaffold allows for the exploration of a wide chemical space to identify compounds with diverse biological activities.
Structure-Activity Relationship (SAR) Considerations:
The 3-bromo-5-morpholinobenzonitrile core provides several points for diversification to explore structure-activity relationships:
Figure 2: Key structural features for SAR studies.
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Modification of the Bromine Atom: The bromine can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or other cross-coupling reactions to explore interactions with different pockets of a target protein.
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Transformation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing opportunities for introducing new functional groups and altering the electronic properties of the molecule.
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Derivatization of the Phenyl Ring: Further substitution on the remaining open positions of the benzene ring could be explored to fine-tune the biological activity and pharmacokinetic properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Bromo-5-morpholinobenzonitrile and its precursors. Based on the data for analogous compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5] Therefore, it is essential to:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes.
Conclusion
While direct experimental data for 3-Bromo-5-morpholinobenzonitrile is currently limited, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its physical and chemical properties. The proposed synthetic route via nucleophilic aromatic substitution is a robust and well-precedented method for its preparation. The combination of a reactive bromine atom, a versatile nitrile group, and a biologically significant morpholine moiety makes 3-Bromo-5-morpholinobenzonitrile a highly attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition and oncology. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this promising molecule.
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